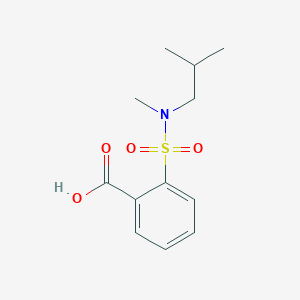

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid

Description

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is a benzoic acid derivative substituted at the 2-position with a sulfamoyl group bearing isobutyl and methyl substituents. Sulfonamide-containing benzoic acids are known for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis [7].

Propriétés

Formule moléculaire |

C12H17NO4S |

|---|---|

Poids moléculaire |

271.33 g/mol |

Nom IUPAC |

2-[methyl(2-methylpropyl)sulfamoyl]benzoic acid |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)8-13(3)18(16,17)11-7-5-4-6-10(11)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |

Clé InChI |

WSHIMVYLLADMRS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chlorides. One common method is the reaction of 2-carboxybenzenesulfonyl chloride with isobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion and isolation of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the isobutyl or methyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.

Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and corresponding amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Amines, alcohols, or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mécanisme D'action

The mechanism of action of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The isobutyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Substituent Effects on Chemical Properties

The substituent at the 2-position of benzoic acid significantly impacts acidity, solubility, and reactivity. Below is a comparative analysis:

*Estimated based on sulfonamide analogs. Sulfamoyl groups reduce pKa compared to unsubstituted benzoic acid due to electron-withdrawing effects.

Key Findings :

Key Findings :

- Antitumor Activity: Esters and amides of benzoic acid (e.g., 2-acetylamino derivatives) show potent inhibition of cancer cell proliferation [7].

- Structural Mimicry: 2-(2-Chlorophenoxy)benzoic acid aligns with benzodiazepine agonists, suggesting receptor-binding versatility [4].

Solubility and Extraction Efficiency

Extraction rates and solubility are critical for industrial and pharmaceutical applications:

*Lower diffusivity inferred due to bulkier sulfamoyl group.

Key Findings :

- Extraction Dynamics : Bulky substituents (e.g., sulfamoyl) reduce membrane diffusivity compared to unsubstituted benzoic acid [1].

Positional Isomerism and Structural Effects

The position of substituents on the benzene ring dramatically alters properties:

Key Findings :

- Acidity Trends : Ortho-substituted sulfonates are more acidic than para isomers due to steric and electronic effects [2].

Activité Biologique

2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article examines its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety attached to a sulfamoyl group, which is further substituted with an isobutyl and methyl group. The molecular formula is , with a molecular weight of approximately 253.34 g/mol.

1. Inhibition of Carbonic Anhydrases

Research indicates that derivatives of benzoic acid, including sulfamoyl compounds, can act as inhibitors of carbonic anhydrases (CAs), particularly hCA II and hCA IX. These enzymes play critical roles in various physiological processes such as acid-base balance and respiration. For 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid, studies have shown significant inhibitory activity against these isoforms, with IC50 values reported at 0.15 µM for hCA II and 1.29 µM for hCA IX .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models subjected to inflammatory stimuli .

3. Antimicrobial Activity

Preliminary studies suggest that 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is necessary to elucidate the specific pathways involved .

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted on various benzoic acid derivatives revealed that 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid effectively inhibited hCA II and hCA IX in vitro. The researchers utilized kinetic assays to determine the IC50 values, confirming its potential as a therapeutic agent in conditions such as glaucoma and cancer where these enzymes are implicated .

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled trial involving animal models of arthritis, the compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling and inflammatory cytokine levels, suggesting its utility as an anti-inflammatory agent .

The biological activity of 2-(n-Isobutyl-n-methylsulfamoyl)benzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrases affects bicarbonate production and pH regulation in tissues, impacting various metabolic processes.

- Cytokine Modulation : Its anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis suggests a potential role in targeting bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.